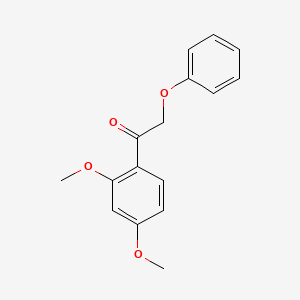
1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone
説明
“1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that compounds with similar structures, such as “1-(2,4-Dimethoxyphenyl)ethanol” and “1-(2,4-DIMETHOXYPHENYL)-2-(4-PROPYLPHENOXY)ETHANONE”, have been studied .
科学的研究の応用
Enzymatic Modification and Antioxidant Capacity Enhancement
2,6-Dimethoxyphenol, structurally related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, has been explored for its potential as an antioxidant through enzymatic modification. Laccase-mediated oxidation of 2,6-dimethoxyphenol in biphasic or homogenous aqueous-organic media has been shown to produce compounds with enhanced antioxidant capacity. The main product, identified as a symmetrical CC linked dimer, exhibited significantly higher antioxidant activity compared to the starting substrate. This suggests potential applications of similar compounds in improving antioxidant properties for various applications, including food preservation, cosmetics, and pharmaceuticals (Adelakun et al., 2012).
Photophysical Studies and Charge Transfer Fluorescence
Photophysical studies of substituted 1,2-diarylethenes, including compounds similar to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, reveal interesting properties like twisted intramolecular charge transfer fluorescence. These compounds exhibit solvent polarity-dependent dual fluorescence, attributed to non-planar twisted intramolecular charge transfer excited states. Such properties suggest applications in the development of novel fluorescent materials for sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices (Singh & Kanvah, 2001).
Selective Methoxy Ether Cleavage and Acylation
Selective methoxy ether cleavage followed by acylation of compounds structurally related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone has been demonstrated. This process allows for the selective cleavage of methoxy groups followed by selective acylation, providing access to ortho-acylated catechols. Such reactions are pivotal in synthesizing intermediates for supramolecular chemistry, pesticides, flavors, fragrances, and natural product synthesis (Adogla et al., 2012).
Photoreactions in Organic Synthesis
Photoreactions of compounds like 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, closely related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, have shown high chemical yields and selectivity. These reactions, including 1,5-hydrogen migration and cyclization, demonstrate the utility of photoreactions in synthetic organic chemistry for efficiently constructing complex structures and intermediates (Plíštil et al., 2006).
Photochemical Electron-Transfer Reactions
Photochemical electron-transfer reactions of 1,1-diarylethylenes, related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, have been explored for their potential in organic synthesis. These reactions, including dimerizations, nucleophilic additions, and oxygenation, highlight the versatility of photochemical methods in facilitating various organic transformations, potentially useful in developing novel synthetic routes for complex organic compounds (Mattes & Farid, 1986).
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-9-14(16(10-13)19-2)15(17)11-20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNOLGACVXOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)COC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

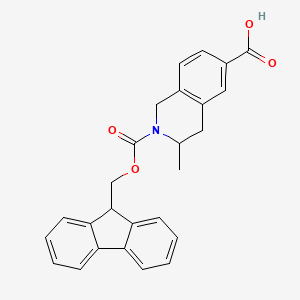
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2935926.png)
![7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
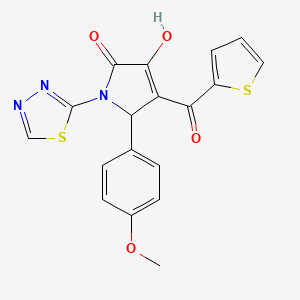
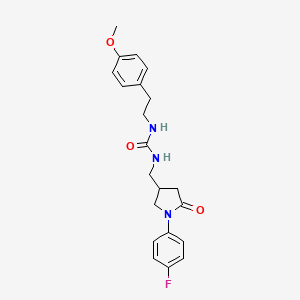
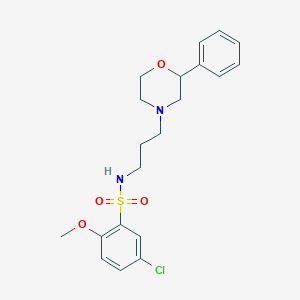
![2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935936.png)

![3-(2-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2935938.png)
![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2935940.png)
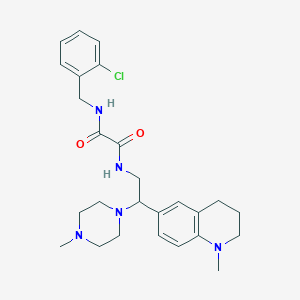
![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)
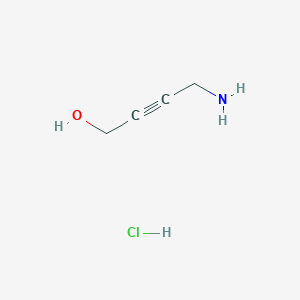
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)